Fluperlapine
CAS No.: 67121-76-0
Cat. No.: VC0006333
Molecular Formula: C19H20FN3
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 67121-76-0 |
---|---|
Molecular Formula | C19H20FN3 |
Molecular Weight | 309.4 g/mol |
IUPAC Name | 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine |
Standard InChI | InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3 |
Standard InChI Key | OBWGMKKHCLHVIE-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F |
Canonical SMILES | CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F |
Chemical Structure and Physicochemical Properties
Fluperlapine (IUPAC name: 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c]benzazepine) features a tricyclic dibenzazepine core substituted with a fluorine atom at position 3 and a 4-methylpiperazinyl group at position 6 (Figure 1). Its molecular weight is 309.388 g/mol, with a hydrogen bond acceptor count of 3 and an XLogP value of 2.9, indicating moderate lipophilicity . The compound's SMILES notation (CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F) and InChIKey (OBWGMKKHCLHVIE-UHFFFAOYSA-N) provide precise descriptors for its stereochemical configuration .
Table 1: Predicted Collision Cross Section (CCS) Values for Fluperlapine Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 310.17140 | 173.8 |
[M+Na]+ | 332.15334 | 187.0 |
[M+NH4]+ | 327.19794 | 181.5 |
[M-H]- | 308.15684 | 176.9 |
The compound's structural similarity to clozapine is notable, differing primarily in the substitution pattern: fluperlapine contains a fluorine atom instead of chlorine and features a methylpiperazine side chain . This modification confers distinct metabolic stability, as fluperlapine demonstrates relative resistance to oxidative degradation compared to clozapine .
Pharmacological Mechanisms and Receptor Interactions
Fluperlapine exhibits a multi-receptor binding profile characteristic of atypical antipsychotics. In vitro studies reveal high affinity for dopamine D₂ receptors (IC₅₀ ≈ 31.6 nM) and serotonin 5-HT₇ receptors (Ki = 31.6 nM), with additional activity at muscarinic acetylcholine receptors (IC₅₀ ≈ 15 nM) . Unlike typical neuroleptics such as haloperidol, fluperlapine shows rapid but short-lived receptor occupancy, potentially explaining its reduced extrapyramidal effects .
Dopaminergic Modulation
Ex vivo binding assays demonstrate fluperlapine's capacity to block striatal D₂ receptors while simultaneously increasing dopamine metabolism across cortical and limbic regions . This dual action—receptor antagonism coupled with enhanced neurotransmitter turnover—contrasts sharply with haloperidol's prolonged D₂ blockade and may underlie fluperlapine's atypical antipsychotic profile. At 400 mg/day doses, clinical studies report significant reductions in positive and negative schizophrenia symptoms without inducing catalepsy .
Serotonergic and Cholinergic Effects
The compound's 5-HT₇ receptor antagonism (Ki = 31.6 nM) correlates with its antidepressant effects observed in clinical trials . Simultaneous muscarinic receptor blockade (IC₅₀ ≈ 15 nM) likely contributes to its low extrapyramidal symptom incidence by counterbalancing dopaminergic effects in the nigrostriatal pathway . This anticholinergic activity also explains peripheral side effects such as dry mouth and constipation reported in early trials .
Clinical Efficacy in Psychiatric Disorders
Open-label multicenter trials conducted in the 1980s established fluperlapine's antipsychotic potential. A 20-day study of 85 schizophrenia patients receiving 400 mg/day demonstrated significant reductions in AMDP (Arbeitsgemeinschaft für Methodik und Dokumentation in der Psychiatrie) psychosis scores, with particular efficacy against depressive comorbidity .
Table 2: Key Clinical Trial Outcomes (N=85)
Parameter | Baseline | Day 20 | p-value |
---|---|---|---|
AMDP Psychosis Score | 28.4 | 12.1 | <0.001 |
Depressive Symptoms | 15.2 | 6.8 | <0.01 |
EPS Incidence | - | 2.3% | NS |
Notably, 78% of patients achieved ≥50% reduction in positive symptoms, with response rates comparable to clozapine but with faster onset (significant improvement by Day 5) . The antidepressant effect, evidenced by 62% reduction in depressive scores, suggests unique multimodal activity beyond dopamine modulation .
Metabolic Pathways and Toxicity Mechanisms
Fluperlapine undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, with secondary pathways involving myeloperoxidase (MPO) in neutrophils . The major metabolite, 7-hydroxyfluperlapine, plays a central role in both therapeutic effects and toxicity.
CYP-Mediated Oxidation
In vitro models using rat and human hepatocytes identify three primary metabolic routes:
-
N-Oxidation: Formation of fluperlapine N-oxide (45% of metabolites)
-
Aromatic Hydroxylation: 7-hydroxyfluperlapine production (30%)
Myeloperoxidase-Dependent Toxicity
Activated neutrophils convert 7-hydroxyfluperlapine to an electrophilic iminoquinone via MPO/H₂O₂/Cl⁻ system . This metabolite covalently binds to:
-
Myeloperoxidase (IC₅₀ = 4.2 µM)
-
Neutrophil membrane proteins (KD = 1.8 µM)
Such adduct formation triggers neutrophil apoptosis and subsequent agranulocytosis, observed in 0.8% of patients during clinical trials . The toxicity mechanism parallels clozapine-induced agranulocytosis but with delayed onset (median 6 weeks vs. 4 weeks for clozapine) .
Event | Fluperlapine | Clozapine | Haloperidol |
---|---|---|---|
Agranulocytosis | 0.8 | 1.2 | 0.1 |
Orthostatic Hypotension | 12.4 | 15.6 | 4.2 |
Anticholinergic Effects | 18.2 | 22.1 | 7.3 |
Seizures | 0.3 | 0.9 | 0.2 |
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